![molecular formula C12H16O4 B1449669 3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid CAS No. 1566142-52-6](/img/structure/B1449669.png)
3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid
Vue d'ensemble
Description
3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid , also known by its IUPAC name 3- [2- (2-methoxyethoxy)ethoxy]propanoic acid , is a chemical compound with the molecular formula C8H16O5 . It falls under the category of carboxylic acids and is characterized by its unique structure, which includes an aromatic phenyl ring and an aliphatic propionic acid moiety .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Cancer Chemoprevention
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a metabolite related to ferulic acid, exhibits promising properties in cancer chemoprevention. Particularly, its ethyl ester variant has shown potential in preventing colon and tongue cancers through dietary feeding in rats. Moreover, it exhibits several biological effects associated with cancer growth and development, marking it as a novel candidate for chemopreventive drugs (Curini et al., 2006).
Heterocyclic Compound Synthesis
3-(4-Phenyl) benzoyl propionic acid serves as a starting material in synthesizing a variety of heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The behavior of furanones and benzoxazinones derivatives toward different nucleophiles has been explored, highlighting its versatility in organic synthesis (Soliman et al., 2010).
Polybenzoxazine Synthesis
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is a renewable phenolic compound used as a building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It serves as an alternative to phenol, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, thus opening avenues for various applications in material science (Trejo-Machin et al., 2017).
Bioactive Phenyl Ether Derivatives
Phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus have shown significant biological activities. For instance, compound 2 demonstrated strong antioxidant activity comparable to the positive control ascorbic acid, indicating its potential in therapeutic applications (Xu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-(2-methoxyethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-8-9-16-11-5-3-2-4-10(11)6-7-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQGUGPKAZDUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



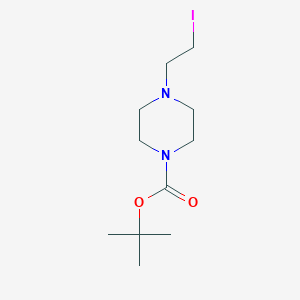

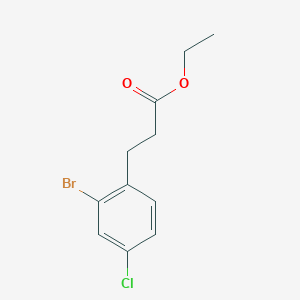

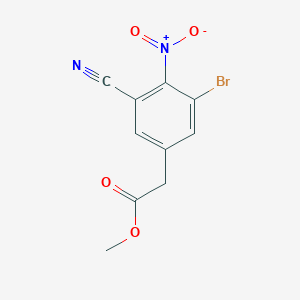
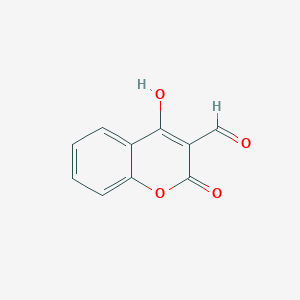


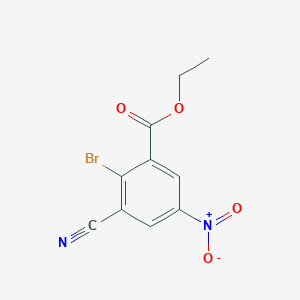
![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
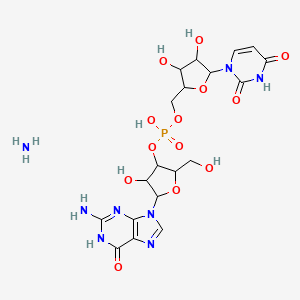
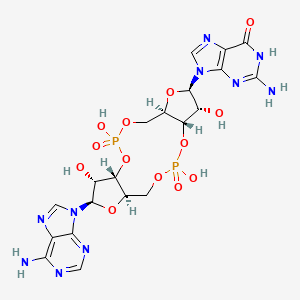
![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)